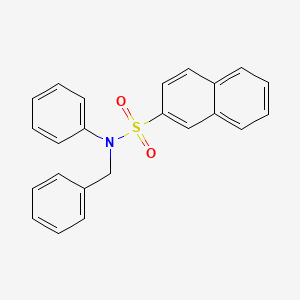![molecular formula C18H30N2O3 B6070090 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the early 1990s and has since been used in various scientific research studies to investigate the role of dopamine D4 receptors in the body.
作用機序
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This leads to a decrease in the activation of dopamine D4 receptors and a subsequent decrease in the physiological and biochemical effects mediated by these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol are primarily related to its ability to block dopamine D4 receptors. Studies have shown that this can lead to changes in behavior, cognition, and emotion, as well as alterations in various physiological processes, such as blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various conditions. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor blockade in vivo, as the compound may not penetrate the blood-brain barrier or may be rapidly metabolized.
将来の方向性
Future research directions for 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol may include investigating its potential therapeutic applications in various psychiatric and neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further studies may be needed to clarify the specific mechanisms underlying the effects of dopamine D4 receptor blockade and to develop more selective and potent compounds for this receptor.
合成法
The synthesis of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol involves several steps, including the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-isobutylpiperazine, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then purified through various chromatography techniques to obtain the final compound.
科学的研究の応用
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions. For example, studies have shown that dopamine D4 receptors play a role in regulating behavior, cognition, and emotion, and 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been used to investigate the specific mechanisms involved in these processes.
特性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-8-7-19(13-16(20)6-9-21)12-15-4-5-17(23-3)10-18(15)22/h4-5,10,14,16,21-22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFUUMNAQGEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-furyl)-3-(2-furylmethyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6070009.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6070013.png)

![(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6070028.png)
![N-(3-isoxazolylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6070029.png)
![1-(ethylsulfonyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6070045.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-[(propylamino)methylene]cyclohexanecarboxylate](/img/structure/B6070069.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B6070084.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)

![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)